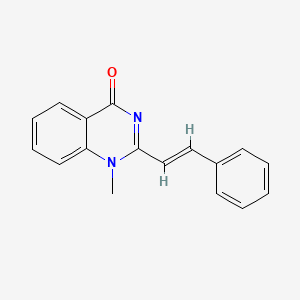

(E)-1-Methyl-2-styrylquinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14N2O |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

1-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |

InChI |

InChI=1S/C17H14N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |

InChI Key |

RFVOUCDXYWPKNH-VAWYXSNFSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=O)N=C1/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govmdpi.comresearchgate.net This structural motif is present in numerous natural products and has been successfully incorporated into a variety of synthetic compounds with diverse pharmacological activities. nih.govresearchgate.net The stability of the quinazolinone ring system to metabolic processes like oxidation and reduction further enhances its appeal as a drug candidate. researchgate.net

The versatility of the quinazolinone core allows for chemical modifications at several positions, particularly at the 2, 3, 6, and 8 positions, which significantly influences the biological activity of the resulting derivatives. mdpi.comresearchgate.netnih.gov This adaptability has led to the development of quinazolinone-based drugs with a broad spectrum of therapeutic applications.

Table 1: Therapeutic Applications of Quinazolinone Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Anticancer, Antitumor nih.govmdpi.commdpi.comnih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial nih.govnih.govmdpi.com |

| Inflammatory Disorders | Anti-inflammatory nih.govwisdomlib.orgnih.gov |

| Central Nervous System | Anticonvulsant, Analgesic wisdomlib.orgnih.gov |

| Other | Diuretic, Antihypertensive, Antidiabetic researchgate.netnih.gov |

The development of drugs such as Prazosin for hypertension and Gefitinib for cancer underscores the clinical importance of the quinazolinone scaffold. nih.govwisdomlib.org

Structural Distinctiveness of E 1 Methyl 2 Styrylquinazolin 4 1h One Within the Quinazolinone Class

(E)-1-Methyl-2-styrylquinazolin-4(1H)-one possesses a unique set of structural features that distinguish it from other quinazolinone derivatives. The key distinguishing elements are the methyl group at the N1 position and the styryl substituent at the C2 position.

The " (E)" designation in its name refers to the stereochemistry of the double bond within the styryl group, indicating that the substituents are on opposite sides of the double bond. This specific spatial arrangement can be crucial for its interaction with biological targets. The presence of the styryl group, a vinylbenzene moiety, introduces a significant lipophilic and aromatic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the methylation at the N1 position can impact the molecule's planarity and its ability to form hydrogen bonds, which are critical for receptor binding. These structural modifications on the fundamental quinazolinone scaffold create a unique chemical entity with the potential for novel pharmacological activities.

Overview of Research Interest and Therapeutic Potential

Strategies for the Formation of the Quinazolinone Core

The quinazolinone ring is a fused heterocyclic system typically assembled through cyclization reactions. The most common precursors are derivatives of anthranilic acid, which provide the necessary benzene (B151609) ring and an amino group correctly positioned for ring closure. Key starting materials include anthranilic acid itself, its N-acylated derivatives, isatoic anhydride (B1165640), and 2-methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one.

Cyclization Reactions from Anthranilic Acid Derivatives

Anthranilic acid is a versatile and widely used starting material for quinazolinone synthesis. ijarsct.co.ingeneris-publishing.com Several methods have been established that utilize this precursor, differing in the reagents used to provide the remaining atoms for the pyrimidinone ring.

One of the most traditional and straightforward methods is the Niementowski reaction, which involves the thermal condensation of anthranilic acid with amides. ijarsct.co.infrontiersin.org For instance, heating anthranilic acid with an excess of formamide (B127407) leads to the formation of quinazolin-4(3H)-one. generis-publishing.com This reaction can be optimized by adjusting temperature and reaction time to achieve high yields. generis-publishing.com Microwave irradiation has also been employed to accelerate this synthesis, often in solvent-free conditions using clay catalysts. ijarsct.co.in

A common variation involves the initial acylation of anthranilic acid. Reaction of anthranilic acid derivatives with acyl chlorides, such as 3-chloro-propionyl chloride or 4-chloro-butyryl chloride, yields N-acyl-anthranilic acids. nih.gov These intermediates can then be cyclized to form a benzoxazinone (B8607429), which is subsequently converted to the desired quinazolinone. nih.govtandfonline.com For example, 2-methyl-quinazolin-4(3H)-ones are frequently synthesized by first reacting anthranilic acid with acetic anhydride to form an N-acetylated intermediate that cyclizes to 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.com

Table 1: Synthesis of Quinazolinone Core from Anthranilic Acid Derivatives

| Starting Material | Reagent(s) | Key Intermediate | Method | Reference(s) |

|---|---|---|---|---|

| Anthranilic Acid | Formamide | N/A | Niementowski Reaction | ijarsct.co.ingeneris-publishing.comfrontiersin.org |

| Anthranilic Acid | Urea (B33335), Clay Catalyst | N/A | Microwave-assisted Condensation | ijarsct.co.in |

| 5-Bromoanthranilic acid | 4-Chloro-butyryl chloride, then Acetic Anhydride | N-acyl-anthranilic acid, then Benzoxazinone | Two-step cyclization | nih.gov |

| Anthranilic Acid | Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | Acylation and Cyclization | tandfonline.com |

Reactions Involving Isatoic Anhydride

Isatoic anhydride is another excellent precursor for the quinazolinone scaffold, serving as a convenient source of an activated anthraniloyl unit. tandfonline.com It readily reacts with nucleophiles, which can trigger a ring-opening and subsequent cyclization cascade.

A powerful strategy is the one-pot, three-component condensation of isatoic anhydride, an aldehyde, and an amine or urea. tandfonline.comorgchemres.org This approach allows for the rapid assembly of diverse 2,3-disubstituted quinazolinones. The reaction is often catalyzed by Lewis or Brønsted acids. orgchemres.org A proposed mechanism involves the initial nucleophilic attack of the amine (or urea) on a carbonyl group of the isatoic anhydride, followed by decarboxylation to generate a 2-amino-N-substituted-benzamide intermediate. tandfonline.com This intermediate then condenses with the aldehyde and cyclizes to form the final product. tandfonline.com Various catalysts, including iron(III) chloride and sulfonic acid functionalized silica, have been utilized to promote these transformations efficiently. orgchemres.orgorganic-chemistry.org

Table 2: Synthesis of Quinazolinone Core from Isatoic Anhydride

Utilizing 2-Methyl-4H-benzo[d]rsc.orgtandfonline.comoxazin-4-one as a Precursor

2-Methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one is a key intermediate that can be readily synthesized from anthranilic acid and subsequently converted into a wide array of quinazolinone derivatives. tandfonline.comderpharmachemica.com This two-step approach offers a reliable and high-yielding pathway to the target scaffold.

The synthesis begins with the treatment of anthranilic acid with acetic anhydride or acetyl chloride, which results in both N-acetylation and subsequent dehydrative cyclization to form the 2-methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one intermediate. derpharmachemica.comresearchgate.net This benzoxazinone is then subjected to condensation with a primary amine or a substituted hydrazine (B178648). The reaction proceeds via nucleophilic attack by the amine at the C4 carbonyl position, leading to the opening of the oxazinone ring, followed by intramolecular cyclization with the elimination of a water molecule to furnish the stable quinazolinone ring system. tandfonline.comderpharmachemica.com For example, reacting the benzoxazinone intermediate with hydrazine hydrate (B1144303) is a common method to produce 3-amino-2-methylquinazolin-4(3H)-one, a versatile building block for further derivatization. derpharmachemica.comresearchgate.net

Table 3: Conversion of 2-Methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one to Quinazolinones

| Precursor | Reagent | Product Type | Solvent | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol | derpharmachemica.comresearchgate.net |

| 2-Methyl-4H-benzo[d] rsc.orgtandfonline.comoxazin-4-one | Primary Amines | 3-Substituted-2-methylquinazolin-4(3H)-one | Ethanol / DMF | nih.govtandfonline.com |

Introduction of the Styryl Moiety

Once the quinazolinone core is established, specifically a 2-methylquinazolinone, the next crucial step is the introduction of the styryl group at the 2-position. This transformation creates the characteristic C=C double bond that connects the quinazolinone ring to a phenyl group.

Knoevenagel Condensation with Aromatic Aldehydes

The most prevalent method for installing the styryl group is the Knoevenagel condensation. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a compound with an active methylene (B1212753) group with an aldehyde or ketone. wikipedia.orgchem-station.com In this context, the methyl group at the C2 position of the quinazolinone ring is sufficiently acidic (active) to be deprotonated by a base, forming a nucleophilic carbanion.

The general synthetic protocol involves reacting a 2-methyl-quinazolin-4(1H)-one derivative (such as 1,2-dimethylquinazolin-4(1H)-one) with an aromatic aldehyde, typically benzaldehyde (B42025) or a substituted benzaldehyde, in the presence of a basic catalyst like piperidine. researchgate.netchem-station.com The reaction proceeds via nucleophilic addition of the deprotonated 2-methyl group to the aldehyde's carbonyl carbon, followed by a dehydration step to eliminate a water molecule, resulting in the formation of the α,β-unsaturated styryl product. wikipedia.org This method is highly versatile, allowing for the synthesis of a wide range of analogues by simply varying the substituent on the aromatic aldehyde.

Table 4: Knoevenagel Condensation for Styryl Moiety Introduction

| Quinazolinone Precursor | Aldehyde | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| 2-Methyl-3-aryl-quinazolin-4(3H)-one | Aromatic Aldehyde | Piperidine (typically) | 2-Styryl-3-aryl-quinazolin-4(3H)-one | researchgate.net |

| Active Methylene Compound | Aldehyde/Ketone | Weakly Basic Amine | α,β-unsaturated product | wikipedia.orgchem-station.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | (Z)-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

Condensation Reactions with Styrene (B11656) Derivatives

While the Knoevenagel condensation with aromatic aldehydes is the most widely documented method for creating the 2-styryl linkage, alternative strategies are conceivable. However, direct condensation reactions involving a quinazolinone precursor and a styrene derivative are not commonly reported in the surveyed literature. The activation of the 2-methyl group for condensation with an aldehyde is a highly efficient and classical transformation. researchgate.net The synthesis of complex styryl quinazolinones generally relies on building the styryl moiety onto a pre-formed aldehyde, which is then condensed with the 2-methylquinazolinone core, as seen in the synthesis of (E)-2-(4-(1H-1,2,4-triazol-1-yl)styryl)quinazoline derivatives. nih.gov This underscores the robustness and preference for the aldehyde condensation pathway in synthetic design.

Methylation Strategies for the N1 Position

The introduction of a methyl group at the N1 position of the quinazolinone core is a key step in the synthesis of this compound. This transformation is typically achieved through alkylation reactions, where the choice of methylating agent and reaction conditions can significantly influence the outcome.

Studies on similar quinazolinone systems, such as 2-phenylquinazoline-4-thione, have explored the use of both "soft" and "hard" methylating agents. researchgate.nete3s-conferences.org For instance, reagents like methyl iodide are considered "soft," while dimethyl sulfate (B86663) and methyl tosylate are "harder" electrophiles. researchgate.nete3s-conferences.org The regioselectivity of methylation, whether it occurs at the N1, N3, or other reactive sites like an exocyclic sulfur atom, is dependent on factors like the solvent polarity and the nature of the methylating agent. researchgate.nete3s-conferences.org In some cases, increasing the polarity of the solvent and the "hardness" of the methylating agent can favor N3-alkylation. researchgate.nete3s-conferences.org

For the specific synthesis of N1-methylated quinazolinones, a common precursor is the corresponding N-H quinazolinone. The reaction of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide has been shown to yield a mixture of O- and N-methylated products. nih.gov This highlights the competitive nature of alkylation at different nucleophilic sites within the quinazolinone scaffold.

Advanced Synthetic Protocols

To enhance efficiency and yield, more advanced synthetic methods have been developed. These include one-pot multicomponent reactions and various metal-catalyzed coupling strategies.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like quinazolinones from simple starting materials in a single step. journalspub.comrsc.orgrsc.org This methodology is advantageous due to its high atom economy, reduced reaction times, and simplified purification processes. journalspub.com

Several MCRs have been reported for the synthesis of quinazolinone derivatives. For example, 2,3-dihydroquinazolin-4(1H)-ones can be efficiently prepared through the condensation of isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Another approach involves the reaction of 2-aminobenzonitriles with aromatic aldehydes in water, promoted by an inorganic base like potassium phosphate, to yield 2,3-dihydroquinazolin-4(1H)-ones. rsc.org These dihydro-derivatives can then be oxidized to the corresponding quinazolinones. rsc.org The use of environmentally benign catalysts and solvents is a growing trend in these reactions. journalspub.comresearchgate.net

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted quinazolines. mdpi.commdpi.comresearchgate.netresearchgate.netnih.gov

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds. capes.gov.brnih.govyoutube.com It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.comyoutube.com This reaction has been utilized in the synthesis of various aryl-substituted quinazolines. mdpi.commdpi.com For instance, 4-arylquinazolines can be synthesized by the arylation of quinazolin-4-ones. mdpi.com The efficiency of the Suzuki-Miyaura reaction is influenced by the choice of catalyst, base, and solvent. youtube.com

Copper-Catalyzed Methods

Copper-catalyzed reactions provide an economical and practical alternative for the synthesis of quinazoline (B50416) derivatives. organic-chemistry.org These methods have been successfully used to synthesize 4-aminoquinazolines and 2,4-diaminoquinazolines. organic-chemistry.org A notable example is the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, catalyzed by copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA). organic-chemistry.org Copper catalysis has also been employed in tandem reactions to construct the quinazolinone ring system. mdpi.comresearchgate.net

Zinc-Catalyzed Approaches

Zinc-based catalysts have emerged as an environmentally friendly and efficient option for synthesizing quinazolinone derivatives. frontiersin.orgacgpubs.orgnih.gov Zinc acetate dihydrate, an inexpensive and accessible Lewis acid, has been shown to effectively catalyze the condensation of substituted carbonyl compounds with anthranilamide to produce 2,3-dihydroquinazolin-4(1H)-ones in good yields. acgpubs.org Another innovative approach utilizes reverse zinc oxide micelles as a nanoreactor for the synthesis of these compounds in aqueous media, highlighting a green synthetic protocol. frontiersin.org These methods offer advantages such as high product conversion, a broad substrate scope, and the avoidance of undesirable side products. acgpubs.org

Iron-Mediated Cyclization

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to more expensive and toxic heavy metal catalysts in the synthesis of N-heterocycles. sci-hub.catresearchgate.net These methods often proceed via C-N bond formation or C-H bond activation pathways. researchgate.netrsc.org An efficient approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. sci-hub.catrsc.org This strategy has been successfully applied, sometimes in combination with microwave irradiation, to produce quinazolinone derivatives in moderate to high yields. sci-hub.catrsc.org The reaction can be performed in various solvents, including water, which enhances its green chemistry profile. sci-hub.catresearchgate.net Another powerful iron-catalyzed method is the cross-dehydrogenative coupling (CDC) between anthranilamides and methyl arenes, which proceeds via C–H functionalization of the benzylic sp3 carbon, followed by amination and aerobic oxidation to complete the quinazolinone ring system. rsc.org This process tolerates a wide array of functional groups, providing numerous 2-aryl quinazolinone analogues. rsc.org

Table 1: Examples of Iron-Mediated Synthesis of Quinazolinone Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodobenzoic acid | Benzamidine hydrochloride | FeCl3, L-proline, Cs2CO3, DMF, MW, 120°C, 30 min | 2-Phenylquinazolin-4(3H)-one | 81% | sci-hub.cat |

| 2-Chlorobenzoic acid | 4-Chloro-benzamidine hydrochloride | Fe2(acac)3, DMEDA, Cs2CO3, DMF, MW, 150°C, 30 min | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 75% | sci-hub.cat |

| Anthranilamide | Toluene | Fe(acac)3, DTBP, Air, 130°C, 12 h | 2-Phenylquinazolin-4(3H)-one | 95% | rsc.org |

| 2-Alkylamino benzonitrile (B105546) derivative | Organometallic reagent | FeCl2, t-BuOOH | 2,4-Disubstituted quinazoline | 43-86% | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions compared to conventional heating methods. frontiersin.orgnih.gov This technology is particularly effective for synthesizing quinazolinone derivatives. researchgate.netfrontiersin.org One green and rapid method involves the microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water or DMF. rsc.org This approach is notable as one of the first examples of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. researchgate.net The Niementowski quinazoline synthesis, a classic method involving the reaction of anthranilic acids with amides, has also been significantly improved by microwave assistance, overcoming the traditionally lengthy and high-temperature conditions. frontiersin.org Furthermore, diverse quinazolinone analogues, such as 2,4(1H,3H)-quinazolinediones and 4-phenylquinazolin-2(1H)-ones, have been efficiently prepared by reacting substituted methyl anthranilates with isocyanates or 2-aminobenzophenones with urea under microwave irradiation, respectively. nih.govnih.gov These methods often provide good yields in as little as one hour. nih.gov

Table 2: Microwave-Assisted Synthesis of Quinazolinone Analogues

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzophenone | Urea | MW, 150°C, 10-30 min | 4-Phenylquinazolin-2(1H)-one | 92% | nih.gov |

| 2-Amino-5-chlorobenzophenone | Urea | MW, 150°C, 10-30 min | 6-Chloro-4-phenylquinazolin-2(1H)-one | 78% | nih.gov |

| Methyl anthranilate | Phenyl isocyanate | DMSO/H2O, MW | 3-Phenyl-2,4(1H,3H)-quinazolinedione | Good yields | nih.govsigmaaldrich.com |

| 2-(o-Aminophenyl)-4(3H)-quinazolinone | Triethyl orthoformate | Solvent-free, MW | Quinazolino[4,3-b]quinazolin-8-one | High yield | frontiersin.org |

Oxidative Cyclization and Transformation Methods (e.g., I2/DMSO System)

Oxidative cyclization represents a powerful and atom-economical strategy for constructing the quinazolinone ring. A prominent system for this transformation utilizes molecular iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orggaylordchemical.com This metal-free approach is valued for being environmentally friendly and operationally simple. organic-chemistry.orgresearchgate.net In one such protocol, a variety of quinazolinone derivatives are synthesized with good to excellent yields (up to 90%) from the reaction of 2-aminobenzamides with α-amino acids. organic-chemistry.org The reaction proceeds through an iodine-promoted oxidative decarboxylation of the amino acid to generate an aldehyde in situ, which then undergoes cyclization with the 2-aminobenzamide. organic-chemistry.orgresearchgate.net The I₂/DMSO system can also facilitate the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org In these reactions, DMSO often acts not just as a solvent but also as an active participant and oxidant. gaylordchemical.com Other variations include the iodine-catalyzed cyclization of primary alcohols with o-aminobenzamides, where DMSO serves as the oxidant to convert the alcohol to the necessary aldehyde intermediate. rsc.org

Table 3: Oxidative Cyclization for the Synthesis of Quinazolinone Analogues

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide | α-Amino acid | I₂, TFA, DMSO, 100°C | Quinazolinone derivatives | Up to 90% | organic-chemistry.org |

| 2-Aminobenzamide | Aryl methyl ketone | I₂ (catalyst), DMSO | 2-Aryl quinazolin-4(3H)-one | Good yields | gaylordchemical.comorganic-chemistry.org |

| o-Aminobenzamide | Primary alcohol | I₂ (catalyst), DMSO (oxidant), DMC (solvent) | Quinazolinones | Good to excellent | rsc.org |

| Anthranilimide | Aldehyde | Wet DMSO, aerobic oxidation | Quinazolinone | Superior yields | gaylordchemical.com |

Solvent-Free and Environmentally Benign Protocols

In response to the growing need for sustainable chemical processes, several solvent-free and environmentally benign methods for quinazolinone synthesis have been developed. These protocols reduce or eliminate hazardous organic solvents, aligning with the principles of green chemistry. tandfonline.comnih.gov One effective solvent-free method involves heating a mixture of 2-(N-alkylamino)benzoic acids, triethyl orthoformate, and ammonium acetate to generate 1-substituted 4(1H)-quinazolinones in high yields (73-99%). tandfonline.com Another innovative approach utilizes supercritical carbon dioxide (scCO₂) as both a reactant and a solvent, reacting 2-aminobenzonitriles with a catalytic amount of a base like DBU to afford 1H-quinazoline-2,4-diones in good to excellent yields. capes.gov.br Ultrasonic irradiation provides another energy-efficient, solvent-free alternative. The one-pot reaction of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic conditions produces novel quinazoline derivatives in significantly higher yields and shorter reaction times than traditional methods. nih.gov Additionally, the use of biomass-derived green solvents, such as eucalyptol, has been explored for the synthesis of quinazolinethione analogues, offering a sustainable route where products can often be isolated by simple filtration, thus minimizing waste. nih.gov

Table 4: Environmentally Benign Synthesis of Quinazolinone Analogues

| Starting Materials | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(N-alkylamino)benzoic acids, triethyl orthoformate, ammonium acetate | Solvent-free, heating | 1-Substituted 4(1H)-quinazolinones | 73-99% | tandfonline.com |

| Anthranilic acid, acetic anhydride, primary amines | Solvent-free, ultrasonic irradiation | Quinazoline derivatives | High yields | nih.gov |

| 2-Aminobenzonitriles | Supercritical CO₂, DBU (catalyst) | 1H-Quinazoline-2,4-diones | Up to 97% | capes.gov.br |

| (Arylamino)quinazoline precursors | Eucalyptol (green solvent) | 4-(Arylamino)quinazoline-2-(1H)-thiones | Good yields | nih.gov |

Influence of Substituents on the Quinazolinone Ring

The substitution pattern on the quinazolinone ring plays a pivotal role in determining the biological efficacy of this compound derivatives.

Position 2 of the quinazolinone core is critical for its interaction with biological targets. The presence of a styryl group at this position is a defining feature of this class of compounds. The extended conjugation provided by the styryl moiety can significantly influence the molecule's electronic and steric properties. researchgate.net Variations in the styryl group itself, such as substitutions on its phenyl ring, can lead to a range of biological effects. For instance, different styryl groups at the C2-position result in varied inhibitory activities against certain kinases. nih.gov The tautomeric effect at position 2, which generates an exomethylene carbon, allows for condensation with aldehydes to produce these 2-styryl derivatives, highlighting the synthetic importance of this position. researchgate.net

Substitutions on the benzene ring of the quinazolinone core, specifically at positions 6 and 8, are crucial for modulating biological activity. Studies have shown that the introduction of electron-donating or electron-withdrawing groups at these positions can fine-tune the electronic properties of the entire molecule. For instance, the presence of a chlorine atom at the 6-position of the quinazolinone core was found to be a key feature for potent COX-2 inhibitory activity in a series of related Schiff bases. mdpi.com Conversely, a compound lacking this substitution showed significantly reduced inhibitory efficiency. mdpi.com Similarly, the introduction of electron-donating groups at the 6 and 7 positions has been shown to increase the antiproliferative activity of certain quinazoline derivatives. nih.gov These findings underscore the importance of positions 6 and 8 as key modification sites for optimizing the therapeutic potential of these compounds. researchgate.net

Contribution of the Styryl Moiety

The styryl moiety at position 2 is not merely a passive linker but an active contributor to the biological profile of the molecule. This group extends the π-conjugated system of the quinazolinone core, which can enhance interactions with biological targets through mechanisms like π-π stacking. nih.govresearchgate.net The electronic nature of the styryl group, modified by substituents on its phenyl ring, can significantly alter the compound's activity. An electron-rich styryl moiety can stabilize carbocation intermediates in photochemical reactions and lead to long-wavelength absorption, which is a desirable property in photocaging applications. nih.govresearchgate.net In the context of kinase inhibition, modifications on the aryl group of the styryl moiety have led to compounds with potent and selective inhibitory profiles against various tyrosine kinases. nih.gov

Correlation between Structural Modifications and Specific Biological Activities

The specific biological activity of this compound derivatives is directly correlated with their structural features. By systematically altering substituents at various positions, researchers have been able to develop compounds with targeted activities, such as anticancer and anti-inflammatory effects.

For example, certain styrylquinazoline (B1260680) derivatives have shown potent inhibitory activity against non-receptor tyrosine kinases like ABL, Lck, and Src. nih.gov The substitution pattern on the styryl moiety and the quinazolinone ring dictates the selectivity and potency of these inhibitors.

Below is a data table summarizing the inhibitory activity of selected styrylquinazoline derivatives against a panel of non-receptor tyrosine kinases.

| Compound | Ar group (substituent on styryl moiety) | Kinase | Inhibition (%) |

| IS1 | 4-SCH3-C6H4 | Lck | 79 |

| IS1 | 4-SCH3-C6H4 | Src | 79 |

| IS2 | 3-Cl-C6H4 | Lck | 74 |

| IS2 | 3-Cl-C6H4 | CSK | - |

| IS2 | 3-Cl-C6H4 | Fyn | 52 |

| IS2 | 3-Cl-C6H4 | Src | 58 |

| IS8 | 4-SO2CH3-C6H4 | ABL | 54 |

| IS9 | 4-SO2CH3-C6H4 | Fyn | 48-60 |

| IS9 | 4-SO2CH3-C6H4 | Lck | 48-60 |

| IS15 | 1,3-benzodioxol-5-yl (with 7-Cl on quinazolinone) | ABL | 41 |

| IS15 | 1,3-benzodioxol-5-yl (with 7-Cl on quinazolinone) | Fyn | 48-60 |

| IS15 | 1,3-benzodioxol-5-yl (with 7-Cl on quinazolinone) | Lck | 48-60 |

| IS16 | 6-Br-1,3-benzodioxol-5-yl (with 7-Cl on quinazolinone) | Fyn | 48-60 |

| IS16 | 6-Br-1,3-benzodioxol-5-yl (with 7-Cl on quinazolinone) | Lck | 48-60 |

Data sourced from a study on styrylquinazoline derivatives as ABL inhibitors. nih.gov The exact inhibition percentage for CSK by IS2 and the specific values within the range for IS9, IS15, and IS16 against Fyn and Lck were not detailed in the source.

In another example, quinazolinone-based Schiff bases have been investigated as COX-2 inhibitors. The data below illustrates the impact of substitutions on their inhibitory efficiency.

| Compound | Core Structure | Key Substituents | COX-2 Inhibition (%) at 200 µg/mL |

| 6a | 2-methyl-3H-quinazolin-4-one | - | 82.95 |

| 6d | 2-methyl-3H-quinazolin-4-one | - | 97.45 |

| 6e | 6-Cl-quinazolinone | Azomethine linker, specific aryl groups | 100.00 |

| 5b | 6-Cl-quinazolinone | Lacks azomethine and aryl groups | 9.05 |

Data adapted from a study on quinazolinone derivatives targeting COX-2. mdpi.com

These examples clearly demonstrate a strong correlation between the structural modifications of this compound derivatives and their resulting biological activities, providing a rational basis for the design of new and more effective therapeutic agents.

Biological Evaluation and Mechanistic Insights

Antimitotic and Anticancer Activities

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of 2-styrylquinazolin-4(3H)-one have demonstrated significant antimitotic and anticancer properties through various mechanisms of action.

Inhibition of Tubulin Polymerization

A novel series of 2-styrylquinazolin-4(3H)-ones has been identified as inhibitors of tubulin polymerization. nih.govacs.org These compounds interfere with the formation of microtubules, which are essential for cell division, leading to antimitotic effects. nih.gov Structure-activity relationship studies have revealed that the entire quinazolinone structure is crucial for this activity. nih.gov

Induction of Cell Cycle Arrest

As a consequence of tubulin polymerization inhibition, certain quinazolinone derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase. This disruption of the cell cycle prevents cancer cells from completing mitosis and proliferating.

Inhibition of Specific Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase, PARP, Tyrosine Kinase)

While specific data for (E)-1-Methyl-2-styrylquinazolin-4(1H)-one is unavailable, the broader class of quinazolinone derivatives has been investigated for the inhibition of various enzymes crucial for cancer cell survival and proliferation.

Thymidylate Synthase: Certain quinazoline (B50416) derivatives have been designed as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis and repair.

PARP (Poly (ADP-ribose) polymerase): The quinazolinone scaffold has been utilized in the design of PARP inhibitors. PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects.

Tyrosine Kinase: Quinazoline derivatives are known to act as tyrosine kinase inhibitors, which are a major class of targeted cancer therapies that block signaling pathways involved in cell growth and division.

Cytotoxicity against Various Cancer Cell Lines (In Vitro Studies)

Derivatives of 2-styrylquinazolin-4(3H)-one have exhibited broad-spectrum cytotoxicity against a range of human cancer cell lines. The parent compound, 2-styrylquinazolin-4(3H)-one, has shown sub-micromolar potency in growth inhibition.

Table 1: Cytotoxic Activity of a 2-Styrylquinazolin-4(3H)-one Analog against Human Cancer Cell Lines

Note: The following data is for a representative 2-styrylquinazolin-4(3H)-one derivative, not this compound.

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HT29 | Colon | <1 |

| MCF-7 | Breast | <1 |

| U87 | Glioblastoma | <1 |

| A2780 | Ovarian | <1 |

| H460 | Lung | <1 |

| A431 | Skin | <1 |

| Du145 | Prostate | <1 |

| BE2-C | Neuroblastoma | <1 |

| MIA | Pancreas | <1 |

Antimicrobial Activities

The quinazolinone core is also a prominent feature in compounds with antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial pathogens.

Antibacterial Effects against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the antibacterial potential of quinazolinone derivatives. Their efficacy can vary significantly based on the substitutions on the quinazolinone ring.

Table 2: Antibacterial Activity of Representative Quinazolinone Derivatives

Note: The following data represents the activity of various quinazolinone derivatives, not specifically this compound. The reported values are for different structural analogs within the broader quinazolinone class.

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Quinazolinone Schiff Base Derivatives | Staphylococcus aureus | Positive | 32 |

| Escherichia coli | Negative | 128 | |

| Pseudomonas aeruginosa | Negative | 32 | |

| Methylsulfanyl-triazoloquinazoline Derivatives | Staphylococcus aureus | Positive | 6.25 |

| Bacillus subtilis | Positive | 6.25 | |

| Pseudomonas aeruginosa | Negative | 12.50 | |

| Escherichia coli | Negative | 12.50 |

Antifungal Properties

While specific studies on the antifungal properties of this compound are not extensively detailed in the available literature, the broader class of quinazolinone derivatives has demonstrated notable antifungal activity against a variety of fungal strains. Research into novel quinazolin-4-one derivatives has shown their potential as effective antifungal agents.

For instance, a series of novel 1,2,3-triazole-conjugates of quinazolin-4-ones were synthesized and screened for their antifungal activity. These compounds exhibited noticeable activity against Candida albicans (ATCC 10231) and Aspergillus brasiliensis (ATCC 16404), with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL researchgate.netnih.gov. Another study on 3-alkylquinazolin-4-one derivatives found that certain compounds displayed strong in vitro antifungal activity on the hyphal growth of F. oxysporum, Valsa mali, and Gibberella zeae nih.gov. Specifically, at a concentration of 50 μg/mL, compounds such as 6-bromo-3-propylquinazolin-4-one showed significant growth inhibition of Gibberella zeae and Fusarium oxysporum nih.gov.

Furthermore, novel ligands containing quinazoline-4-one moieties merged with 8-hydroxyquinoline have been synthesized and their metal complexes tested for antifungal activities against fungi like Erysiphe pisi, Nigrospora sp., Trichoderma sp., Aspergillus niger, and Curvularia lunata scispace.com. These studies collectively suggest that the quinazolinone scaffold is a promising framework for the development of new antifungal drugs.

Below is a table summarizing the antifungal activity of some quinazolinone derivatives:

| Fungal Strain | Compound Type | Concentration | Activity |

| Candida albicans | 1,2,3-triazole-conjugates of quinazolin-4-ones | 1.25 mg/mL | Noticeable (MIC) researchgate.netnih.gov |

| Aspergillus brasiliensis | 1,2,3-triazole-conjugates of quinazolin-4-ones | 1.25 mg/mL | Noticeable (MIC) researchgate.netnih.gov |

| Gibberella zeae | 3-Alkylquinazolin-4-one derivatives | 50 µg/mL | 55.0% inhibition nih.gov |

| Fusarium oxysporum | 3-Alkylquinazolin-4-one derivatives | 50 µg/mL | 47.2% inhibition nih.gov |

Antimycobacterial Activity

The quinazolinone scaffold has been identified as a promising pharmacophore in the development of new antitubercular agents. Several quinazolinone-containing structures have demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb) nih.gov.

A study focused on novel quinazolinones revealed their selective efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL. This activity was also maintained against drug-resistant strains nih.gov. The antimycobacterial activity of these compounds was evaluated using the Microplate Alamar Blue assay against various strains including Mtb H37Rv, M. smegmatis, M. aurum, M. avium, and M. kansasii nih.gov.

Another study on new 2,5-disubstituted-1,3,4-oxadiazole derivatives, which can be related to the broader class of heterocyclic compounds, also showed activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. One of the tested compounds demonstrated an MIC value of 25 µM against M. smegmatis msptm.org.

The following table presents the antimycobacterial activity of certain quinazolinone derivatives:

| Mycobacterial Strain | Compound Type | MIC |

| Mycobacterium tuberculosis H37Rv | Quinazolinone derivatives | As low as 6.25 µg/mL nih.gov |

| Mycobacterium smegmatis | 2,5-disubstituted-1,3,4-oxadiazole derivative | 25 µM msptm.org |

Inhibition of Bacterial Transcription/Translation

While direct studies on the inhibition of bacterial transcription or translation by this compound are scarce, the general principle of targeting these essential cellular processes is a key strategy in the development of novel antibiotics.

Research has demonstrated that peptide nucleic acids (PNAs) targeted to ribosomal RNA can effectively inhibit translation in an E. coli cell-free transcription/translation system, with nanomolar concentrations causing a 50% reduction in protein synthesis. This effect is comparable to that of the known antibiotic tetracycline nih.gov. This highlights the potential of molecules that can interfere with ribosomal function. Although not directly related to quinazolinones, this illustrates the viability of targeting bacterial translation.

The development of novel antimicrobial agents often involves screening for inhibition of essential bacterial processes. While specific data for this compound is not available, the broader class of quinazolinones has been investigated for various antimicrobial activities, suggesting that interference with fundamental cellular processes like transcription and translation could be a possible mechanism of action for some derivatives.

Neuropharmacological Activities

Anticonvulsant Activity

Quinazolin-4(1H)-one derivatives have been extensively investigated for their anticonvulsant properties. These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models mdpi.comnih.gov. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for absence seizures and reflects a compound's ability to raise the seizure threshold mdpi.commeliordiscovery.com.

Several studies have synthesized and evaluated new series of quinazoline-4(3H)-ones for their anticonvulsant activity. For instance, a study on a series of these derivatives showed that most of the tested compounds displayed anticonvulsant activity in the scPTZ screen mdpi.com. In another study, some 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones, a related class of compounds, were found to have antiseizure activity in the MES model nih.gov. The anticonvulsant activity of some quinazolin-4(3H)-one derivatives has been attributed to their interaction with the GABAergic system, similar to conventional antiepileptic drugs like diazepam and phenobarbital mdpi.com.

The following table summarizes the anticonvulsant screening models used for quinazolinone derivatives:

| Seizure Model | Description | Relevance |

| Maximal Electroshock (MES) | Induces generalized tonic-clonic seizures via electrical stimulus mdpi.comnih.gov. | Screens for compounds that prevent seizure spread mdpi.com. |

| Subcutaneous Pentylenetetrazole (scPTZ) | Induces clonic seizures via a chemical convulsant mdpi.commeliordiscovery.com. | Screens for compounds that raise the seizure threshold, often acting on the GABAergic system mdpi.commdpi.com. |

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Antagonism

In addition to their effects on NMDA receptors, quinazolin-4-one derivatives have also been identified as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is another critical component of fast excitatory synaptic transmission in the brain.

Some (E)-3-phenyl-2-styrylquinazolin-4(3H)-one derivatives were found to resemble CP-465,022, a known non-competitive antagonist of AMPA-selective glutamate receptors nih.gov. While some derivatives show high selectivity for NMDA receptors, others retain activity at AMPA receptors nih.gov. A study on a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a 2-fluorophenyl ring attached at the C-2 position investigated their structure-activity relationship for AMPA receptor inhibition. The relative potencies of these compounds ranged from 11 nM to over 10 µM, highlighting the potential for potent AMPA receptor antagonism within this chemical class nih.gov.

The ability of certain quinazolin-4-one derivatives to antagonize AMPA receptors further underscores their potential as modulators of excitatory neurotransmission and as candidates for the development of novel neuropharmacological agents.

Other Significant Biological Activities

Anti-inflammatory Effects

The quinazolinone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. Numerous derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated a range of activities, from 16.3% to 36.3% inhibition of edema in preclinical models at a dose of 50 mg/kg. nih.gov The anti-inflammatory potential of these compounds is often attributed to their ability to interfere with the arachidonic acid metabolic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, certain 2-phenylquinazoline analogues have shown significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like nitric oxide (NO). nih.gov While direct experimental data for this compound is not yet available, the structural similarities to these active compounds suggest it may possess comparable anti-inflammatory properties.

Anti-HIV Activity

The quinazolinone nucleus has also been explored for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). Research into 2,3-disubstituted quinazolin-4(3H)-ones has revealed modest anti-HIV-1 activity in cellular assays. hakon-art.com For example, one study reported that a 6-bromo-substituted derivative exhibited a 15% maximum protection against the replication of HIV-1 (IIIB strain) in acutely infected MT-4 cells. hakon-art.com The mechanism of action for many anti-HIV quinazolinones is still under investigation, though some have been shown to act as non-nucleoside reverse transcriptase inhibitors. Given that the styryl moiety at the 2-position of the quinazolinone ring is a common feature in biologically active molecules, it is plausible that this compound could exhibit inhibitory activity against HIV, warranting further investigation.

Antimalarial Activity

The fight against malaria has also seen the emergence of quinazolinone-based compounds as potential therapeutic agents. The natural product febrifugine, which contains a quinazolinone core, has potent antimalarial properties, although its clinical use is limited by toxicity. nih.gov This has spurred the development of synthetic analogues with improved safety profiles. Structure-activity relationship studies have indicated that 2,3-disubstituted-4(3H)-quinazolinones can exhibit significant in vivo antimalarial activity. In studies involving 3-aryl-2-styryl substituted-4(3H)-quinazolinones, several compounds demonstrated a mean percentage suppression of parasitemia greater than 50%, with some showing suppression rates as high as 70-74%. nih.gov These findings suggest that the 2-styryl substitution is a favorable feature for antimalarial activity within this class of compounds, indicating a potential role for this compound in this therapeutic area.

| Compound Class | Observed Antimalarial Activity | Reference |

| 3-aryl-2-styryl substituted-4(3H)-quinazolinones | >50% mean percent suppression of parasitemia | nih.gov |

| Specific 3-aryl-2-styryl substituted-4(3H)-quinazolinones | 70.01% and 74.18% percent suppression | nih.gov |

Photosynthesis-Inhibiting Activity

Currently, there is no available research data to suggest or support any photosynthesis-inhibiting activity for this compound or closely related quinazolinone derivatives. This area remains unexplored in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a powerful computational tool that simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred orientation and binding affinity. This technique has been widely applied to understand how styrylquinazolinones, including the (E)-1-Methyl-2-styrylquinazolin-4(1H)-one framework, interact with various proteins and enzymes.

Molecular docking studies have been crucial in elucidating the binding modes of quinazolinone derivatives with a range of biological targets. mdpi.com For instance, research on similar quinazolinone structures has revealed key interactions within the active sites of enzymes like cyclooxygenase-2 (COX-2) and methionine synthase. mdpi.comnih.gov

In studies involving COX-2, the quinazolinone core and its substituents have been shown to form significant interactions with amino acid residues. mdpi.com The presence of a linker, such as the styryl group, can enhance the flexibility of the molecule, allowing it to adopt a favorable conformation within the enzyme's binding pocket. mdpi.com Hydrogen bonding and hydrophobic interactions are often key determinants of the binding orientation. mdpi.comnih.gov For example, the azomethine linker in some quinazolinone derivatives has been observed to form hydrogen bonds with residues like Arginine 120 (Arg120). mdpi.com

Similarly, in the context of methionine synthase, a target in cancer therapy, quinazolinone-based inhibitors have been designed to mimic the natural substrate. nih.gov Docking studies have shown these compounds binding within the methyltetrahydrofolate (MTHF) binding domain, highlighting the importance of specific structural features for effective inhibition. nih.gov

The table below summarizes representative docking interactions for quinazolinone derivatives with various protein targets.

| Target Protein/Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Cyclooxygenase-2 (COX-2) | Arg120 | Hydrogen Bond | mdpi.com |

| Methionine Synthase | Not specified | Not specified | nih.gov |

| Penicillin-Binding Protein 2a | Agn104, Lys273, Tyr297 | Hydrogen Bond | semanticscholar.org |

| Dihydrofolate Reductase (DHFR) | Not specified | Not specified | journalgrid.com |

| Leishmanial Proteins | Not specified | Not specified | mdpi.com |

| Hepatitis B Virus (HBV) Replication | Not specified | Not specified | mdpi.comnih.govnih.gov |

This table is illustrative and based on studies of various quinazolinone derivatives, providing insights into potential interactions for this compound.

Beyond predicting the binding pose, molecular docking can also estimate the binding affinity, often expressed as a docking score or free energy of binding. nih.gov These values provide a quantitative measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

For a series of quinazolinone derivatives targeting methionine synthase, calculated free energies of binding were found to correlate with their experimentally determined inhibitory activities (IC50 values). nih.gov For example, a compound with a low free energy of binding of -207.19 kJ/mol also exhibited a high IC50 value against a prostate cancer cell line. nih.gov Similarly, studies on quinazolinone hybrids targeting penicillin-binding protein 2a reported interaction energies (ΔG) as low as -4.2 kcal/mol, indicating good affinity. semanticscholar.org

The following table presents examples of calculated binding affinities for various quinazolinone derivatives.

| Compound Class | Target Protein | Binding Affinity (kcal/mol or kJ/mol) | Reference |

| Quinazolinone-thiazole hybrids | Penicillin-Binding Protein 2a | -4.2 kcal/mol (ΔG) | semanticscholar.org |

| Quinazolinone derivatives | Methionine Synthase | -207.19 kJ/mol | nih.gov |

Note: These values are for different quinazolinone derivatives and serve as a reference for the potential binding affinities that could be expected for this compound.

Quantum Chemical Calculations (e.g., DFT Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.gov DFT studies on quinazolinone derivatives have been used to calculate various molecular properties, including:

Optimized Geometries: Determining the most stable three-dimensional structure of the molecule. nih.gov

Electronic Properties: Calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. nih.govepstem.net

Spectroscopic Properties: Simulating NMR and UV-Vis spectra to aid in the characterization of synthesized compounds. nih.gov

These calculations can also be used to understand the distribution of electron density (electrostatic potential maps) and identify sites that are prone to electrophilic or nucleophilic attack, which is valuable information for drug design. nih.govnih.gov

In Silico Approaches for Drug Design and Optimization

The insights gained from molecular docking and quantum chemical calculations are integral to in silico drug design and optimization. nih.gov By understanding the structure-activity relationships (SAR), researchers can rationally modify the lead compound to improve its potency, selectivity, and pharmacokinetic properties. mdpi.com

For instance, if docking studies reveal that a particular substituent is involved in a crucial hydrogen bond, chemists can synthesize analogues with different functional groups at that position to enhance this interaction. mdpi.com Similarly, if DFT calculations suggest that a certain part of the molecule is electronically deficient, modifications can be made to improve its interaction with electron-rich pockets in the target protein.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical component of modern drug design. mdpi.com These predictive models help to identify potential liabilities early in the drug discovery process, saving time and resources. mdpi.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel (E)-1-Methyl-2-styrylquinazolin-4(1H)-one Analogues with Enhanced Potency and Selectivity

The development of new derivatives of the quinazolinone core is a dynamic area of research, aimed at improving therapeutic efficacy and specificity. Synthetic chemists employ various strategies to create libraries of analogues for biological screening.

One promising approach is the use of multi-component reactions, which allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. For instance, a method has been developed for synthesizing (E)-2-aryl-4-styrylquinazolines from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, aromatic aldehydes, and an ammonium (B1175870) source, showcasing a direct and high-yield pathway to related structures. rsc.org This strategy offers a robust platform for generating diverse analogues of this compound by varying the chalcone (B49325) and aldehyde precursors.

Another powerful technique is solid-phase synthesis, which facilitates the rapid creation of a multitude of derivatives for high-throughput screening. nih.gov This method has been successfully applied to generate libraries of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov By adapting this methodology, researchers can systematically modify the styryl, methyl, and quinazolinone components of the target compound to explore structure-activity relationships (SAR).

Furthermore, conventional synthetic routes continue to be refined. The synthesis often begins with N-methylanthranilic acid, which can be converted to an N-methylbenzoxazin-4-one intermediate. researchgate.net Subsequent reaction with the appropriate side-chain precursor yields the final quinazolinone. A common pathway involves the initial preparation of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid, which is then reacted with hydrazine (B178648) to form a 3-amino-2-methylquinazolin-4(1H)-one intermediate. nih.gov This intermediate can then be condensed with various aldehydes to produce a range of styryl-like derivatives. nih.gov Modifications can also be introduced by using different starting materials, such as substituted anilines, to create diverse 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

These synthetic endeavors aim to produce analogues with optimized pharmacological profiles, such as increased potency against a specific biological target or enhanced selectivity to minimize off-target effects.

Table 1: Synthetic Approaches for Quinazolinone Analogues

| Method | Description | Starting Materials Example | Key Features | Reference |

| Multi-Component Reaction | One-pot synthesis combining three or more reactants. | 1-(2-aminophenyl)-3-arylprop-2-en-1-ones, Aromatic Aldehydes, Ammonium Acetate (B1210297) | High efficiency, atom economy, rapid access to complexity. | rsc.org |

| Solid-Phase Synthesis | Compounds are built on a solid polymer support, simplifying purification. | Resin-bound amino acid amides | Ideal for creating large combinatorial libraries for screening. | nih.gov |

| Fragment-Based Combination | Fragments known to bind to a target are linked to create a new molecule. | 2-aminobenzamide analogues, N-Boc-piperazine derivatives | Rational design for dual-target or highly potent inhibitors. | nih.gov |

| Conventional Reflux | Stepwise synthesis involving heating reactants in a solvent. | Anthranilic acid, Acetic Anhydride (B1165640), Hydrazine Hydrate (B1144303), Benzaldehydes | Well-established, allows for controlled, large-scale production. | nih.gov |

| Green Chemistry Approach | Utilizes sustainable solvents derived from biomass. | Isatoic anhydride, anilines, CS2 in Eucalyptol | Environmentally friendly, products often obtained by simple filtration. | nih.gov |

Exploration of New Biological Targets and Mechanisms

Quinazolinone derivatives have demonstrated activity against a broad spectrum of biological targets, suggesting that this compound and its future analogues could be investigated for a variety of therapeutic applications.

Research has shown that 2-styrylquinazolin-4(3H)-ones can act as antimitotic agents by inhibiting tubulin polymerization, a mechanism crucial for anticancer therapy. acs.org Other quinazolinone derivatives have been identified as potent and selective inhibitors of key signaling proteins. For example, specific analogues act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. dovepress.com One such compound, 5p, demonstrated an IC₅₀ value of 0.117 μM against the VEGFR-2 enzyme. dovepress.com

In the realm of epigenetics and DNA repair, quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), which could represent a promising strategy for treating breast cancer. nih.gov The exploration of kinase inhibition is also a fruitful avenue. Besides well-known targets like EGFR, related compounds have been developed as inhibitors for Activin Receptor-Like Kinases 1 and 2 (ALK1/2), which are serine/threonine kinases involved in cellular signaling. nih.govnih.gov Additionally, some quinoxaline (B1680401) and quinazoline (B50416) derivatives have been evaluated for their inhibitory activity against enzymes like COX-2 and lactate (B86563) dehydrogenase A (LDHA), both of which are implicated in cancer progression. mdpi.com

Given the structural similarity to these active compounds, future research should focus on screening this compound and its novel analogues against a wide panel of kinases, epigenetic proteins, and other enzymes involved in major diseases to uncover new mechanisms of action and therapeutic opportunities.

Table 2: Investigated Biological Targets for Quinazolinone Scaffolds

| Target | Therapeutic Area | Example Activity | Reference |

| Tubulin Polymerization | Cancer | Inhibition of microtubule formation, leading to cell cycle arrest. | acs.org |

| VEGFR-2 | Cancer | Inhibition of angiogenesis (blood vessel formation) in tumors. | dovepress.com |

| PARP1 / BRD4 | Cancer | Dual inhibition for synthetic lethality in breast cancer. | nih.gov |

| ALK1 / ALK2 | Various (e.g., vascular disorders) | Selective inhibition of the BMP signaling pathway. | nih.gov |

| COX-2 / LDHA | Cancer, Inflammation | Inhibition of enzymes involved in inflammation and cancer metabolism. | mdpi.com |

Development as Chemical Probes for Biological Pathways

A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. The development of such tools is critical for validating new drug targets and dissecting complex biological processes. nih.gov Due to their potential for high potency and selectivity, analogues of this compound are excellent candidates for development as chemical probes.

The successful creation of M4K2234, an inhibitor of ALK1 and ALK2, exemplifies this potential. nih.gov This compound, along with a structurally different orthogonal probe, allows researchers to investigate the roles of ALK1/2 in the BMP signaling pathway with high confidence, minimizing the risk of off-target effects that complicate interpretation when using less selective inhibitors. nih.gov To qualify as a high-quality probe, a compound must demonstrate not only high potency for its intended target but also a lack of significant activity against other related proteins (e.g., other kinases). nih.gov

To this end, future work could involve systematically screening this compound analogues against the human kinome to identify highly selective inhibitors. For a selected candidate, it is also crucial to develop a structurally similar but biologically inactive "negative control." This control compound helps to ensure that any observed biological effect is due to the inhibition of the target protein and not some other, non-specific interaction of the chemical scaffold. nih.gov The development of such probe pairs derived from the this compound scaffold would provide invaluable tools for researchers studying a wide range of biological signaling pathways.

Applications as Versatile Building Blocks in Organic Synthesis

Beyond its own biological potential, the this compound structure is a versatile scaffold that can be used as a starting point for the synthesis of more complex chemical entities. The quinazolinone core is a privileged structure in medicinal chemistry, and methods to functionalize it are highly valuable. rsc.org

The styryl moiety offers multiple points for chemical modification. The double bond can undergo various reactions, such as hydrogenation, oxidation, or cycloaddition, to introduce new functionalities. The aromatic ring of the styryl group can be further substituted to fine-tune the electronic and steric properties of the molecule.

The quinazolinone ring system itself also presents opportunities for synthetic elaboration. The nitrogen at position 3 and the carbonyl group at position 4 are key functional handles. For example, the core structure can be used in cyclization reactions to build fused heterocyclic systems, such as pyrazoloquinazolinones. researchgate.net The synthesis of 2-aryl-4-styrylquinazolines demonstrates how the core can be constructed while incorporating significant diversity at both the 2- and 4-positions. rsc.org This inherent versatility makes this compound and related compounds valuable intermediates for creating diverse chemical libraries aimed at discovering new lead compounds for drug development.

Q & A

Q. What are the established synthetic routes for (E)-1-Methyl-2-styrylquinazolin-4(1H)-one, and how are structural impurities minimized?

The compound is typically synthesized via condensation reactions between substituted quinazolinones and styryl derivatives. For example, microwave-assisted synthesis (MAS) optimizes reaction efficiency by reducing time and energy consumption compared to traditional reflux methods . Key steps include:

- Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives with methylamine.

- Step 2 : Styryl group introduction via Heck coupling or Knoevenagel condensation under controlled pH and temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are used to minimize impurities. Structural validation relies on NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and eliminate byproducts like the (Z)-isomer .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous quinazolinones, the compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation exposure .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) often stem from methodological differences. A systematic approach includes:

- Assay Standardization : Use positive controls (e.g., known H1-antihistaminic agents for receptor studies) and replicate experiments across multiple cell lines .

- Computational Validation : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins, cross-referenced with experimental IC₅₀ values .

- Meta-Analysis : Compare datasets using multivariate statistics to identify outliers or confounding variables (e.g., solvent polarity effects on compound stability) .

Q. What strategies optimize reaction yields for large-scale synthesis of this compound?

Yield optimization requires Design of Experiments (DoE) frameworks:

- Parameters : Temperature, catalyst loading (e.g., Pd/C for Heck coupling), and reaction time.

- Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 80°C, 5 mol% catalyst, 12-hour reaction).

- In-line Monitoring : Use HRMS-ESI to track intermediate formation and adjust conditions dynamically .

Q. How can researchers validate the biological target specificity of this compound in complex matrices?

- Competitive Binding Assays : Co-incubate with fluorescent probes (e.g., FITC-labeled ligands) to quantify displacement in real time.

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomic Profiling : LC-MS/MS to identify off-target interactions with endogenous metabolites .

Methodological Notes

- Structural Characterization : Always pair spectroscopic data (NMR, IR) with single-crystal X-ray diffraction to resolve stereochemical ambiguities .

- Data Reproducibility : Archive raw spectra/chromatograms in open-access repositories (e.g., Zenodo) with detailed metadata on instrument parameters .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing, including ICCM/WHO protocols for cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.